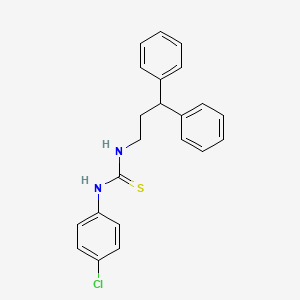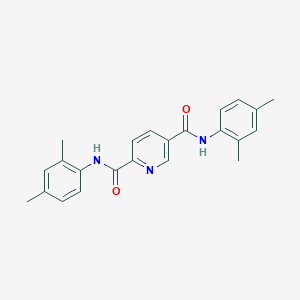
N,N'-bis(2,4-dimethylphenyl)-2,5-pyridinedicarboxamide
描述
N,N'-bis(2,4-dimethylphenyl)-2,5-pyridinedicarboxamide, also known as BM212, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic properties. BM212 belongs to the family of pyridine dicarboxamide compounds that have been shown to exhibit a wide range of biological activities, including antiviral, anti-inflammatory, and anticancer properties.
作用机制
The mechanism of action of N,N'-bis(2,4-dimethylphenyl)-2,5-pyridinedicarboxamide is not fully understood, but it is believed to involve the inhibition of key enzymes and proteins involved in viral replication, inflammation, and cancer progression. For example, this compound has been shown to inhibit the activity of the HIV-1 reverse transcriptase enzyme, which is essential for viral replication. This compound has also been shown to inhibit the activity of the NF-κB pathway, which plays a key role in inflammation. Furthermore, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects
This compound has been shown to exhibit a range of biochemical and physiological effects, depending on the target cell or tissue. In vitro studies have shown that this compound inhibits the replication of HIV-1 and HCV by reducing the production of viral RNA and proteins. This compound has also been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. Furthermore, this compound has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
实验室实验的优点和局限性
N,N'-bis(2,4-dimethylphenyl)-2,5-pyridinedicarboxamide has several advantages for lab experiments, including its relatively low cost and ease of synthesis. This compound is also stable under a wide range of conditions, making it suitable for long-term storage and transport. However, one limitation of this compound is its relatively poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
未来方向
There are several future directions for research on N,N'-bis(2,4-dimethylphenyl)-2,5-pyridinedicarboxamide. One area of interest is the development of this compound analogs with improved antiviral, anti-inflammatory, and anticancer properties. Another area of interest is the investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo, which could provide valuable information for the development of this compound-based therapeutics. Furthermore, the potential use of this compound in combination with other drugs or therapies for the treatment of viral infections, inflammatory diseases, and cancer should be explored.
科学研究应用
N,N'-bis(2,4-dimethylphenyl)-2,5-pyridinedicarboxamide has been shown to exhibit a wide range of biological activities, making it a promising candidate for therapeutic applications. Several studies have investigated the antiviral properties of this compound, particularly against HIV-1 and HCV. In vitro studies have shown that this compound inhibits the replication of HIV-1 and HCV by targeting different stages of the viral life cycle. This compound has also been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. Furthermore, this compound has been shown to exhibit anticancer properties by inducing apoptosis in cancer cells.
属性
IUPAC Name |
2-N,5-N-bis(2,4-dimethylphenyl)pyridine-2,5-dicarboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c1-14-5-8-19(16(3)11-14)25-22(27)18-7-10-21(24-13-18)23(28)26-20-9-6-15(2)12-17(20)4/h5-13H,1-4H3,(H,25,27)(H,26,28) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCORWLLMENJLLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN=C(C=C2)C(=O)NC3=C(C=C(C=C3)C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[5-({[(3-chlorophenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-phenylacetamide](/img/structure/B3740086.png)
![methyl (2-bromo-4-{[1-(4-chlorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-6-ethoxyphenoxy)acetate](/img/structure/B3740102.png)
![N,N'-1,3-phenylenebis[2-(4-methoxyphenyl)acetamide]](/img/structure/B3740106.png)
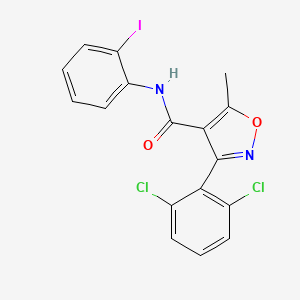


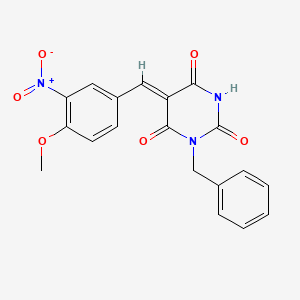
![1'-{[(4-chlorophenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B3740146.png)
![N-{5-[(2-allylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-phenylurea](/img/structure/B3740153.png)
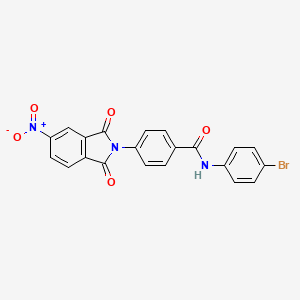

![N-(4-chlorophenyl)-N'-{5-[(2-isopropyl-5-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3740164.png)
